molecular formula C12H9FO2S B2643049 3-Phenylbenzene-1-sulfonyl fluoride CAS No. 1955520-79-2

3-Phenylbenzene-1-sulfonyl fluoride

Cat. No. B2643049
CAS RN: 1955520-79-2
M. Wt: 236.26
InChI Key: LOQIAGFRQXGKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylbenzene-1-sulfonyl fluoride (PBSF) is a chemical compound that belongs to the class of sulfonyl fluorides. It is a versatile reagent that has been widely used in various fields of research, including biochemistry, medicinal chemistry, and material chemistry. The compound has been extensively studied due to its unique properties that make it an excellent tool for the synthesis of various molecules and for the investigation of enzyme activity and inhibition.

Mechanism of Action

The mechanism of action of 3-Phenylbenzene-1-sulfonyl fluoride involves the reaction of the sulfonyl fluoride group with the nucleophilic site of the target molecule. The reaction results in the formation of a covalent bond between the sulfonyl fluoride group and the nucleophile, leading to the irreversible inhibition of the enzyme or the formation of a new molecule.
Biochemical and Physiological Effects:
3-Phenylbenzene-1-sulfonyl fluoride has been shown to have various biochemical and physiological effects, including the inhibition of serine proteases, the induction of apoptosis in cancer cells, and the modulation of immune responses. The compound has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Phenylbenzene-1-sulfonyl fluoride in lab experiments include its high reactivity, its ability to react with various nucleophiles, and its irreversible inhibition of enzymes. However, the compound has some limitations, including its toxicity and its potential to react with other molecules in the experimental system.

Future Directions

For research on 3-Phenylbenzene-1-sulfonyl fluoride include the development of new synthetic methods for the compound, the investigation of its potential as a drug candidate for the treatment of various diseases, and the exploration of its applications in material chemistry. The compound's ability to irreversibly inhibit enzymes makes it a promising tool for the development of new drugs, particularly for the treatment of cancer and inflammatory disorders. The compound's unique reactivity also makes it a valuable tool for the synthesis of new molecules and materials.

Synthesis Methods

3-Phenylbenzene-1-sulfonyl fluoride can be synthesized through various methods, including the reaction of benzene-1-sulfonyl chloride with hydrogen fluoride gas or with potassium fluoride in the presence of sulfuric acid. Another method involves the reaction of benzene-1-sulfonyl chloride with potassium fluoride and sulfur tetrafluoride. The yield of 3-Phenylbenzene-1-sulfonyl fluoride can be improved by using a solvent system that contains polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Scientific Research Applications

3-Phenylbenzene-1-sulfonyl fluoride has been widely used in scientific research due to its ability to react with various nucleophiles, including amines, alcohols, and thiols. The compound has been used as a reagent for the synthesis of various molecules, including peptides, nucleotides, and carbohydrates. 3-Phenylbenzene-1-sulfonyl fluoride has also been used as a tool for investigating enzyme activity and inhibition. The compound can irreversibly inhibit serine proteases by reacting with the active site serine residue. This property has been exploited in the development of new drugs for the treatment of various diseases, including cancer and inflammatory disorders.

properties

IUPAC Name

3-phenylbenzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO2S/c13-16(14,15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQIAGFRQXGKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.